molecular formula C7H5BClFO3 B2859952 (4-Chloro-2-fluoro-5-formylphenyl)boronic acid CAS No. 325786-27-4

(4-Chloro-2-fluoro-5-formylphenyl)boronic acid

Cat. No.: B2859952
CAS No.: 325786-27-4
M. Wt: 202.37
InChI Key: OOTMYKBNPFCNBY-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-5-formylphenyl)boronic acid is an organoboron compound with the molecular formula C7H5BClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chloro, fluoro, and formyl groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-fluoro-5-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-fluoro-5-formylphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-chloro-2-fluoro-5-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-3,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTMYKBNPFCNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)Cl)C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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